molecular formula C35H45N3O11 B607188 Adriamycin octanoylhydrazone CAS No. 76634-98-5

Adriamycin octanoylhydrazone

Katalognummer B607188
CAS-Nummer: 76634-98-5
Molekulargewicht: 683.76
InChI-Schlüssel: YFNRFXHHYCNVGO-AFZQDIHDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Doxorubicin octanoylhydrazone is an anthracycline antibiotic with antineoplastic activity.

Wissenschaftliche Forschungsanwendungen

Cardiotoxicity Research

Adriamycin, a widely used chemotherapeutic drug, has been extensively studied for its cardiotoxic effects. Research reveals its severe cardiotoxicity, which limits its clinical application. For instance, a study found that adriamycin induces cardiotoxicity through up-regulating autophagy, mediated by HMGB1 release. Silencing HMGB1 can reverse cardiomyocyte damage by attenuating autophagy, highlighting a potential therapeutic target (Luo et al., 2018). Another study discusses various forms of cardiotoxicity produced by adriamycin and the biochemical changes it induces. It explores current hypotheses proposed to explain adriamycin-induced myocardial damage and summarizes experimental and clinical experiences in ameliorating or preventing this toxicity (Outomuro et al., 2007).

Cancer Therapy Enhancement

Adriamycin's role in cancer therapy is also a significant area of research. One study found that the natural product toosendanin can reverse adriamycin resistance in human breast cancer cells. Toosendanin promoted adriamycin accumulation in breast cancer cells, especially in the nucleus, and could significantly reduce ABCB1 expression. This finding suggests a novel strategy for human breast cancer therapy combining adriamycin and toosendanin (Wang et al., 2018).

Mitochondrial Effects

The impact of adriamycin on mitochondria has been extensively studied due to its relevance in cardiotoxicity. Adriamycin affects mitochondrial performance by interfering with oxidative phosphorylation and inhibiting ATP synthesis. This interference leads to various cellular changes, including induction of the mitochondrial permeability transition and loss of mitochondrial integrity and function, which are critical in the development of cardiomyopathy (Wallace, 2007).

Other Studies

Other areas of study include the role of adriamycin in inducing apoptosis in cardiomyocytes and endothelial cells, its interaction with different cell types, and the exploration of novel drug formulations to mitigate its side effects while enhancing its anticancer efficacy. For example, the development of a 2-deoxyglucose-based adriamycin complex aims to target tumor cells more effectively and reduce systemic toxicities (Cao et al., 2013).

Eigenschaften

CAS-Nummer

76634-98-5

Produktname

Adriamycin octanoylhydrazone

Molekularformel

C35H45N3O11

Molekulargewicht

683.76

IUPAC-Name

N'-((E)-1-((2S,4S)-4-(((4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)-2-hydroxyethylidene)octanehydrazide

InChI

1S/C35H45N3O11/c1-4-5-6-7-8-12-24(40)38-37-23(16-39)35(46)14-19-27(22(15-35)49-25-13-20(36)30(41)17(2)48-25)34(45)29-28(32(19)43)31(42)18-10-9-11-21(47-3)26(18)33(29)44/h9-11,17,20,22,25,30,39,41,43,45-46H,4-8,12-16,36H2,1-3H3,(H,38,40)/b37-23+/t17-,20-,22-,25?,30+,35-/m0/s1

InChI-Schlüssel

YFNRFXHHYCNVGO-AFZQDIHDSA-N

SMILES

CCCCCCCC(=O)N/N=C(\CO)/[C@@]1(Cc2c(c(c3c(c2O)C(=O)c4cccc(c4C3=O)OC)O)[C@H](C1)OC5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Doxorubicin octanoylhydrazone

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adriamycin octanoylhydrazone
Reactant of Route 2
Reactant of Route 2
Adriamycin octanoylhydrazone
Reactant of Route 3
Reactant of Route 3
Adriamycin octanoylhydrazone
Reactant of Route 4
Reactant of Route 4
Adriamycin octanoylhydrazone
Reactant of Route 5
Adriamycin octanoylhydrazone
Reactant of Route 6
Reactant of Route 6
Adriamycin octanoylhydrazone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.